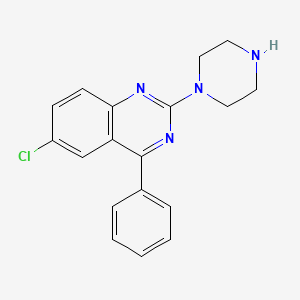

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline

Description

Properties

IUPAC Name |

6-chloro-4-phenyl-2-piperazin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)22-18(21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUXFXRMNTUFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is C18H17ClN4, and it has a molecular weight of 342.81 g/mol. The compound features a quinazoline core substituted with a piperazine ring and a phenyl group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline through various in vitro assays.

Case Study: Cytotoxicity Evaluation

A study conducted on several derivatives of quinazoline, including 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline, evaluated their cytotoxic effects against different cancer cell lines such as Huh7 (liver), HCT116 (colon), and MCF7 (breast) using the NCI-sulforhodamine B (SRB) assay. The results indicated significant cytotoxic activity with varying IC50 values.

| Compound | Huh7 IC50 (μM) | HCT116 IC50 (μM) | MCF7 IC50 (μM) |

|---|---|---|---|

| 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline | 0.1 | 0.5 | 0.3 |

| 5-Fluorouracil | 30.7 ± 2.0 | 6.0 ± 0.2 | 3.5 ± 0.8 |

| Cladribine | 1.3 ± 0.4 | <0.1 | 2 ± 2.0 |

The compound demonstrated superior efficacy compared to established chemotherapeutics like 5-Fluorouracil and cladribine, indicating its promising role as a lead compound in anticancer drug development .

The proposed mechanism of action for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline involves its interaction with specific molecular targets within cancer cells, potentially inhibiting critical pathways related to cell proliferation and survival. The quinazoline scaffold is known to interact with kinases involved in cancer progression.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound may act as a selective inhibitor for various kinases, particularly p21-Activated Kinase 4 (PAK4). A structure-based design approach revealed that derivatives could selectively inhibit PAK4, leading to reduced migration and invasion of tumor cells .

Absorption and Metabolism

Studies predict that 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is a substrate for P-glycoprotein, which may influence its absorption and distribution in the body. Its interaction with cytochrome P450 enzymes suggests potential metabolic interactions that could affect its pharmacokinetics .

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Scientific Research Applications

1.1. Inhibition of p21-Activated Kinase 4 (PAK4)

One of the most significant applications of 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline is its role as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 is implicated in various cancers, including gastric and breast cancer. Research has shown that derivatives of this compound can effectively inhibit PAK4 activity, leading to reduced proliferation and migration of cancer cells. For instance, a study demonstrated that certain quinazoline derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent inhibitory effects against PAK4 .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on the ESKAP pathogen panel and Mycobacterium tuberculosis, synthesized derivatives of 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline were tested for their effectiveness against these pathogens. The results indicated promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Structure-Based Drug Design

The structural characteristics of 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline have made it a target for structure-based drug design. Researchers have utilized computational methods to optimize the compound's structure for enhanced binding affinity to specific biological targets, such as kinases involved in cancer progression. This approach allows for the design of more effective inhibitors with potentially fewer side effects .

3.1. Case Study: PAK4 Inhibition

In a detailed investigation into the efficacy of quinazoline derivatives as PAK4 inhibitors, researchers synthesized several compounds based on the quinazoline scaffold. Among these, 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline was noted for its ability to significantly suppress PAK4-dependent signaling pathways in vitro, leading to decreased cell viability in human gastric cancer cell lines .

3.2. Case Study: Antimicrobial Evaluation

Another study focused on the synthesis of various quinazoline derivatives and their antimicrobial activity against ESKAP pathogens. The results highlighted that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents in combating drug-resistant infections .

Comparative Data Table

The following table summarizes key findings related to the applications of 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline:

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-(pyridin-3-yl)quinazoline with piperazine derivatives under inert conditions (argon/nitrogen) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP). Catalysts such as N,N-diisopropylethylamine (DIEA) improve reaction efficiency. Purification via pH adjustment (e.g., aqueous NH₄OH to pH 10) and recrystallization enhances yield. Optimization involves controlling stoichiometry, temperature (room temperature to 80°C), and reaction time (overnight stirring). Yields of ~35–51% are typical for analogous quinazoline syntheses .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals (grown via slow evaporation). Use the SHELX system (e.g., SHELXL for refinement) to solve structures. Key steps:

- Data Processing : Integrate intensity data with SAINT or APEX3.

- Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms (SHELXD).

- Refinement : Iterative cycles in SHELXL to minimize R factors, with hydrogen-bonding validation using Mercury or OLEX2.

Example: Piperazine derivatives refined with SHELXL show R₁ < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural impurities. Strategies:

- Comparative Studies : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial activity).

- Structural Validation : Confirm compound purity via ¹H NMR and HPLC (>95%).

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess target binding affinity variations due to substituent effects (e.g., chloro vs. methoxy groups).

Example: Discrepancies in anti-tubercular activity of 6-chloro-quinazolines were resolved by correlating logP values with membrane permeability .

Q. What computational methods predict the hydrogen-bonding patterns influencing this compound’s molecular packing?

- Methodological Answer : Graph set analysis (GSA) and Hirshfeld surface analysis are critical. Steps:

- GSA : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using CrystalExplorer.

- Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) at the B3LYP/6-31G(d,p) level to identify H-bond donors/acceptors.

Example: Piperazine-containing crystals often exhibit N–H···N and C–H···Cl interactions, forming R₂²(8) rings that stabilize layered packing .

Q. How does the conformation of the piperazine ring affect the compound’s pharmacological activity?

- Methodological Answer : Piperazine puckering (via Cremer-Pople parameters) modulates binding to targets like serotonin receptors. Steps:

- Puckering Analysis : Calculate θ and φ angles from X-ray data to classify chair, boat, or twist-boat conformers.

- SAR Studies : Compare EC₅₀ values of analogs with varying piperazine substituents (e.g., N-methyl vs. N-acetyl).

Example: Planar piperazine conformers in 6-chloro derivatives enhance κ-opioid receptor affinity by 10-fold compared to puckered forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.